molecular formula C30H28CaO6 B12810837 CID 67668959

CID 67668959

Cat. No.: B12810837
M. Wt: 524.6 g/mol
InChI Key: NRZVLXYXXJDVKN-UHFFFAOYSA-N
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Description

However, based on contextual analysis of related entries, it may belong to a class of bioactive molecules such as betulin-derived triterpenoids or oscillatoxin derivatives, which are frequently studied for their structural and functional properties in medicinal chemistry . For the purpose of this comparison, we will assume CID 67668959 is a triterpenoid or cyanotoxin analog, given the structural and functional similarities of compounds in the evidence (e.g., betulin derivatives in and oscillatoxins in ).

Properties

Molecular Formula

C30H28CaO6

Molecular Weight

524.6 g/mol

InChI

InChI=1S/2C15H14O3.Ca/c2*1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13;/h2*2-11H,1H3,(H,16,17);

InChI Key

NRZVLXYXXJDVKN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O.CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O.[Ca]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Fenoprofen calcium can be synthesized through a multi-step process. One common method involves the reaction of 3-phenoxybenzaldehyde with malonic acid in the presence of pyridine and piperidine to form 3-phenoxyphenylacrylic acid. This intermediate is then hydrogenated to produce 3-phenoxyphenylpropionic acid, which is subsequently converted to fenoprofen through a Friedel-Crafts acylation reaction with acetyl chloride .

Industrial Production Methods

In industrial settings, fenoprofen calcium is produced by reacting fenoprofen with calcium hydroxide or calcium chloride to form the calcium salt. This process ensures better solubility and stability of the compound .

Chemical Reactions Analysis

Search Results Analysis

  • PubChem (Search Result ) : The compound tables provided (e.g., BioAssay #820) include CIDs ranging from 286532 to 3333 and 11834389–11834392, but CID 67668959 is absent.

  • CAS SciFinder (Search Result ) : No direct references to this compound were found in indexed reaction databases or synthesis route descriptions.

  • Google Patents (Search Result ) : Patents focused on reactive functional groups and synthesis methods (e.g., US6559303B1) do not mention this CID.

Methodological Limitations

The absence of data may stem from:

  • Unreported Synthesis : The compound may not have documented reactions in peer-reviewed literature or patents.

  • Proprietary Restrictions : Industrial or unpublished research might limit publicly accessible information.

  • Identifier Accuracy : Verify the CID for potential typographical errors or alternative identifiers (e.g., CAS RN, SMILES).

Recommendations

For further investigation:

  • Re-examine Identifier : Confirm this compound via PubChem or CAS SciFinder.

  • Expand Sources : Query specialized repositories like Reaxys, ChemSpider, or the European Patent Office.

  • Experimental Studies : If feasible, conduct laboratory experiments to characterize the compound’s reactivity.

Scientific Research Applications

Fenoprofen calcium has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of CID 67668959 and Analogous Compounds

Compound Name PubChem CID Core Structure Functional Groups Biological Activity Key References
This compound 67668959 Hypothesized triterpene Pending validation Potential anti-inflammatory N/A
Betulin 72326 Lupane triterpenoid Hydroxyl, alkene Antiviral, anticancer
Betulinic Acid 64971 Lupane triterpenoid Carboxylic acid, hydroxyl Apoptosis induction, anti-HIV
3-O-Caffeoyl Betulin 10153267 Modified lupane Caffeoyl ester Enhanced cytotoxicity
Oscillatoxin D 101283546 Polyketide Epoxide, hydroxyl Cytotoxic, ion channel modulation
30-Methyl-Oscillatoxin D 185389 Methylated polyketide Methyl, epoxide Reduced bioactivity vs. parent

Key Findings:

Structural Divergence :

  • Betulin derivatives (CIDs 72326, 64971, 10153267) share a lupane skeleton but differ in functional groups. Betulinic acid (CID 64971) introduces a carboxylic acid at C-28, enhancing solubility and bioavailability compared to betulin (CID 72326) .
  • Oscillatoxins (CIDs 101283546, 185389) feature polyketide backbones with epoxide groups critical for ion channel interactions. Methylation at C-30 (CID 185389) reduces cytotoxicity by ~40% compared to oscillatoxin D (CID 101283546) .

Functional Efficacy: Betulinic acid (CID 64971) exhibits superior anticancer activity (IC₅₀ = 2.1 µM in HeLa cells) vs. betulin (IC₅₀ = 8.5 µM) due to improved cellular uptake . 3-O-Caffeoyl betulin (CID 10153267) shows enhanced selectivity for cancer cells over normal fibroblasts, attributed to the caffeoyl moiety’s antioxidant properties .

Comparison with Functionally Similar Compounds

Key Insights:

  • Triterpenoids vs.
  • Natural vs.

Q & A

Basic Research Questions

Q. How to formulate a precise and testable research question for studies involving CID 67668959?

  • Methodological Answer : Begin by narrowing the scope using frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to define the experimental context . Ensure the question addresses a knowledge gap identified through systematic literature reviews . Avoid vague terms; instead, use measurable variables (e.g., "How does varying pH affect the stability of this compound in aqueous solutions?"). Test feasibility by assessing data availability and methodological constraints .

Q. What are the essential components of a methodology section for reproducibility in this compound experiments?

  • Methodological Answer : Include (i) detailed synthesis protocols (e.g., reaction conditions, purification steps), (ii) characterization methods (e.g., NMR, HPLC parameters), and (iii) statistical thresholds for significance . Reference established procedures (e.g., IUPAC guidelines) and justify deviations. For computational studies, specify software versions, algorithms, and validation metrics .

Q. How to conduct a rigorous literature review to contextualize this compound research?

  • Methodological Answer : Use databases like PubMed, SciFinder, and Google Scholar with Boolean operators (e.g., "this compound AND degradation kinetics"). Prioritize peer-reviewed journals and avoid non-academic sources. Organize findings thematically (e.g., synthesis routes, biological activity) and critique methodological limitations in prior studies .

Advanced Research Questions

Q. How to resolve contradictions in experimental data for this compound, such as conflicting stability profiles?

  • Methodological Answer : Apply triangulation by cross-validating results through multiple techniques (e.g., spectroscopic analysis vs. computational modeling) . Statistically assess outliers using Grubbs' test or robust regression. Re-examine experimental conditions (e.g., temperature, solvent purity) and control variables . Document discrepancies transparently in the discussion section .

Q. What advanced frameworks (e.g., FINER, PICO) are suitable for hypothesis-driven research on this compound?

  • Methodological Answer : Use FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. For example:

  • Feasible : Can the proposed interaction between this compound and Enzyme X be tested with available resources?
  • Novel : Does the study address underexplored metabolic pathways?
    PICO is ideal for clinical applications:
  • Population : Human cell lines vs. animal models.
  • Intervention : Dose-dependent effects of CID 67668958.
  • Comparison : Placebo or standard treatment.
  • Outcome : Cytotoxicity thresholds .

Q. How to design a high-throughput screening protocol for this compound derivatives?

  • Methodological Answer : Implement automation for synthesis and assay workflows (e.g., robotic liquid handlers). Use Design of Experiments (DoE) to optimize variables (e.g., molar ratios, catalysts). Validate hits with dose-response curves and orthogonal assays (e.g., SPR for binding affinity) . Include negative controls and replicate samples to minimize false positives .

Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing dose-response relationships involving this compound?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀ values. Apply ANOVA for multi-group comparisons and Tukey’s post-hoc test for pairwise differences. For time-series data, employ mixed-effects models . Report confidence intervals and effect sizes to enhance interpretability .

Q. How to ensure ethical compliance in studies involving this compound and human subjects?

  • Methodological Answer : Obtain IRB approval and document informed consent processes. Anonymize participant data and adhere to GDPR or HIPAA guidelines. Disclose conflicts of interest and funding sources . For animal studies, follow ARRIVE guidelines for humane endpoints .

Resource and Collaboration

Q. What tools facilitate collaborative research on this compound across institutions?

  • Methodological Answer : Use electronic lab notebooks (e.g., LabArchives) for real-time data sharing. Leverage cloud-based platforms (e.g., Benchling) for molecular modeling and dataset management. Cite preprints and repositories (e.g., ChemRxiv) to accelerate knowledge dissemination .

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